Hydroxy-Amino-bis(PEG2-propargyl)

Catalog No.
S530166
CAS No.
2100306-77-0
M.F
C16H27NO5
M. Wt
313.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxy-Amino-bis(PEG2-propargyl)

CAS Number

2100306-77-0

Product Name

Hydroxy-Amino-bis(PEG2-propargyl)

IUPAC Name

2-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethanol

Molecular Formula

C16H27NO5

Molecular Weight

313.39

InChI

InChI=1S/C16H27NO5/c1-3-9-19-13-15-21-11-6-17(5-8-18)7-12-22-16-14-20-10-4-2/h1-2,18H,5-16H2

InChI Key

CFAWPKGCJLYIOW-UHFFFAOYSA-N

SMILES

C#CCOCCOCCN(CCO)CCOCCOCC#C

Solubility

Soluble in DMSO

Synonyms

Hydroxy-Amino-bis(PEG2-propargyl)

Description

The exact mass of the compound Hydroxy-Amino-bis(PEG2-propargyl) is 313.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Drug Delivery Systems

Scientific Field: Biomedical Engineering

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is used in the development of drug delivery systems. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Methods of Application: The compound is used as a linker in the synthesis of PROTACs. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in drug delivery systems can enhance the effectiveness of the drugs by improving their delivery to the target cells .

Application in Protein Conjugation

Scientific Field: Biochemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with biotin and two hydroxyl moieties. The linker can be used for the conjugation of proteins and biotin labeling .

Methods of Application: The alcohol groups in Hydroxy-Amino-bis(PEG2-propargyl) can be derivatized to various activated functional groups, which can then be used to conjugate proteins .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in protein conjugation can help in the study of protein function and interactions .

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: The propargyl group in Hydroxy-Amino-bis(PEG2-propargyl) is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Methods of Application: The compound can be used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in organic synthesis can lead to the formation of more complex structures .

Application in Click Chemistry

Scientific Field: Organic Chemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Methods of Application: The compound can be used in click chemistry reactions to yield a stable triazole linkage .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in click chemistry can lead to the formation of stable triazole linkages .

Application in PROTAC Synthesis

Scientific Field: Medicinal Chemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in PROTAC synthesis can lead to the development of effective PROTACs .

Application in Biotin Labeling

Scientific Field: Biochemistry

Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with biotin and two hydroxyl moieties. The linker can be used for the conjugation of proteins and biotin labeling .

Methods of Application: The alcohol groups in Hydroxy-Amino-bis(PEG2-propargyl) can be derivatized to various activated functional groups, which can then be used to conjugate proteins .

Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in biotin labeling can help in the study of protein function and interactions .

Hydroxy-Amino-bis(PEG2-propargyl) is a specialized compound characterized by its unique structure, which includes a hydroxy group, an amino group, and two propargyl groups linked through polyethylene glycol (PEG) chains. The presence of the propargyl groups allows for participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This compound is notable for its utility in bioconjugation and drug delivery applications due to its enhanced solubility and biocompatibility stemming from the PEG moiety .

Hydroxy-Amino-bis(PEG2-propargyl) functions as a linker in PROTACs. Here's the mechanism:

  • Ligand Binding: The ligand moiety of the PROTAC (conjugated to the linker) binds specifically to the target protein.
  • Linker Flexibility: The PEG units in the linker provide flexibility, allowing the PROTAC to adopt different conformations and potentially reach the E3 ligase binding site on the target protein.
  • E3 Ligase Recruitment: The E3 ligase recruiting moiety (conjugated to the other end of the linker) binds to the E3 ligase.
  • Ubiquitination: The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome, the cellular machinery responsible for protein breakdown [].

The primary chemical reaction involving Hydroxy-Amino-bis(PEG2-propargyl) is the click reaction with azides, facilitated by copper catalysts. This reaction forms stable triazole linkages, which are crucial for creating bioconjugates. The hydroxy and amino functionalities also allow for further modifications, such as amide bond formation with carboxylic acids in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) .

Hydroxy-Amino-bis(PEG2-propargyl) exhibits significant biological activity primarily through its role as a linker in PROTAC (proteolysis-targeting chimera) technology. By facilitating the conjugation of target proteins to E3 ligases, it enhances the degradation of specific proteins within cells. This property makes it a valuable tool in drug discovery and development, particularly for targeted therapies against diseases like cancer .

The synthesis of Hydroxy-Amino-bis(PEG2-propargyl) typically involves several steps:

  • Preparation of PEG Derivative: Starting with a PEG backbone, propargyl groups are introduced through nucleophilic substitution reactions.
  • Functionalization: The hydroxy and amino groups can be added via standard organic synthesis techniques, ensuring that they remain reactive for subsequent click chemistry applications.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

Hydroxy-Amino-bis(PEG2-propargyl) has diverse applications:

  • Bioconjugation: It serves as a versatile linker for attaching biomolecules such as peptides and antibodies.
  • Drug Delivery Systems: Its properties enhance the solubility and stability of therapeutic agents.
  • Targeted Therapeutics: Utilized in the development of targeted therapies through PROTAC technology, enabling selective protein degradation .

Studies have shown that Hydroxy-Amino-bis(PEG2-propargyl) interacts effectively with azides in click chemistry reactions. These interactions are critical for creating stable conjugates that can be used in various biological assays and therapeutic applications. Additionally, its interaction with cellular components has been explored to assess its efficacy in drug delivery systems and targeted therapies .

Several compounds share structural similarities with Hydroxy-Amino-bis(PEG2-propargyl), but each has unique properties:

Compound NameKey FeaturesUnique Aspects
Propargyl PEGContains terminal alkyne groups; used in click chemistryMore versatile in terms of functionalization options
N-bis(PEG2-propargyl)Similar PEG structure but lacks hydroxy groupFocuses more on bioconjugation without additional functionalities
Aminooxy-PEG-PropargylContains aminooxy functionality for selective reactionsMore specific reactivity compared to Hydroxy-Amino-bis(PEG2-propargyl)
Folate-PEG-PropargylConjugated with folate for targeting folate receptorsSpecialized targeting capability not present in Hydroxy-Amino-bis(PEG2-propargyl)

Hydroxy-Amino-bis(PEG2-propargyl) stands out due to its combination of hydroxy and amino functionalities along with dual propargyl groups, making it particularly suitable for advanced applications in drug delivery and targeted therapeutics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

313.1889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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